Ethyl 2,6-dibromopyridine-4-acetate
Overview
Description
Ethyl 2,6-dibromopyridine-4-acetate is an organic compound with the molecular formula C9H9Br2NO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and an ethyl acetate group at the 4 position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-dibromopyridine-4-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 2,6-dibromopyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2,6-dibromopyridine is then reacted with ethyl acetate in the presence of a base like sodium ethoxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the esterification step is optimized for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,6-dibromopyridine-4-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form 2,6-dibromopyridine-4-ethanol.
Oxidation: Oxidative reactions can convert the ethyl acetate group to a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include 2,6-diaminopyridine-4-acetate, 2,6-dithiopyridine-4-acetate, etc.
Reduction: The major product is 2,6-dibromopyridine-4-ethanol.
Oxidation: The major product is 2,6-dibromopyridine-4-carboxylic acid.
Scientific Research Applications
Ethyl 2,6-dibromopyridine-4-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,6-dibromopyridine-4-acetate involves its interaction with specific molecular targets. The bromine atoms and the ethyl acetate group provide sites for chemical reactions, allowing the compound to participate in various biochemical pathways. For example, in medicinal chemistry, it can act as an inhibitor or activator of enzymes by binding to their active sites and altering their activity.
Comparison with Similar Compounds
Ethyl 2,6-dibromopyridine-4-acetate can be compared with other similar compounds such as:
2,6-Dibromopyridine: Lacks the ethyl acetate group, making it less reactive in esterification reactions.
Ethyl 2,4-dibromopyridine-6-acetate: Has bromine atoms at different positions, leading to different reactivity and applications.
2,6-Dichloropyridine-4-acetate: Contains chlorine instead of bromine, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
ethyl 2-(2,6-dibromopyridin-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-6-3-7(10)12-8(11)4-6/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDQMGYCZAXHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.